N-(2-bromophenyl)-5-chloro-2-methoxybenzamide
Description
Properties
IUPAC Name |
N-(2-bromophenyl)-5-chloro-2-methoxybenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrClNO2/c1-19-13-7-6-9(16)8-10(13)14(18)17-12-5-3-2-4-11(12)15/h2-8H,1H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOPPIYWBHOTCGE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)NC2=CC=CC=C2Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90357994 | |
| Record name | N-(2-bromophenyl)-5-chloro-2-methoxybenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90357994 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
349538-99-4 | |
| Record name | N-(2-bromophenyl)-5-chloro-2-methoxybenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90357994 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-bromophenyl)-5-chloro-2-methoxybenzamide typically involves the reaction of 2-bromoaniline with 5-chloro-2-methoxybenzoic acid. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond. The reaction is usually conducted in an organic solvent such as dichloromethane at room temperature, followed by purification through recrystallization or column chromatography to obtain the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions, higher yields, and reduced production costs. The use of automated systems and advanced purification techniques ensures the consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(2-bromophenyl)-5-chloro-2-methoxybenzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced by a different aryl or alkyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) and boronic acids or esters in the presence of bases like potassium carbonate (K2CO3) in organic solvents like tetrahydrofuran (THF).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while coupling reactions can produce biaryl compounds with diverse functional groups.
Scientific Research Applications
Anticancer Properties
N-(2-bromophenyl)-5-chloro-2-methoxybenzamide has shown promising antiproliferative activity against several cancer cell lines. In vitro studies have demonstrated its effectiveness against human chronic myelogenous leukemia (K562), breast cancer (MCF-7), and non-small cell lung cancer (NCI H460) cells. The compound was evaluated for its ability to inhibit cell growth, with some derivatives achieving significant inhibition at low micromolar concentrations .
Table 1: Antiproliferative Activity Against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | K562 | 10.5 |
| This compound | MCF-7 | 12.3 |
| This compound | NCI H460 | 9.8 |
Therapeutic Potential
Given its biological activity, this compound has potential applications in treating various cancers. Its ability to inhibit tumor cell proliferation and induce apoptosis positions it as a candidate for further development into a therapeutic agent.
Future Research Directions
Future studies should focus on:
- In vivo evaluations to assess the efficacy and safety profile of this compound.
- Mechanistic studies to elucidate the specific pathways involved in its anticancer activity.
- Structure-activity relationship (SAR) analyses to optimize its pharmacological properties.
Mechanism of Action
The mechanism of action of N-(2-bromophenyl)-5-chloro-2-methoxybenzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. For example, it may inhibit the activity of certain kinases or proteases, leading to the disruption of cellular signaling pathways and the induction of apoptosis in cancer cells. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions with biomolecules.
Comparison with Similar Compounds
Key Observations :
- Solubility : The hydroxyl group in 5-chloro-N-(5-methoxy-2-hydroxyphenyl)-2-fluoro-benzamide introduces polarity, likely enhancing aqueous solubility .
- Biological Interactions : Piperidine-containing analogs (e.g., ) may exhibit improved binding to receptors requiring basic nitrogen moieties.
Physicochemical Properties
Polarizability and Solvent Interactions
- Polarizability: The target compound’s bromine and chlorine atoms contribute to high polarizability, similar to 4-amino-5-chloro-N-(2-(diethylamino)ethyl)-2-methoxybenzamide hydrochloride hydrate, which shows strong solvent-dependent polarizability in methanol and DMSO .
- Solubility Trends: Methoxy groups generally reduce water solubility, but halogenated derivatives (e.g., 5-chloro-2-methoxy-N-(2-phenylethyl)benzamide ) exhibit moderate solubility in organic solvents like ethanol.
Spectroscopic Properties
- Fluorescence: N-(4-Chlorophenyl)-2-methoxy-4-methylbenzamide (a non-brominated analog) demonstrates measurable fluorescence intensity, suggesting that the target compound may also exhibit fluorescent properties under specific conditions .
Biological Activity
N-(2-bromophenyl)-5-chloro-2-methoxybenzamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings, including data tables and case studies.
Chemical Structure and Properties
- Chemical Formula : C14H11BrClNO2
- Molecular Weight : 328.6 g/mol
The compound features a bromophenyl group, a chloro substituent, and a methoxy group, which contribute to its biological activity.
Antimicrobial Activity
Research has indicated that various derivatives of benzamide compounds exhibit significant antimicrobial properties. For instance, studies have shown that modifications in the molecular structure can enhance the activity against bacterial strains. The presence of halogen atoms (like bromine and chlorine) often increases the potency due to their electronegative nature, which can influence the compound's interaction with bacterial cell walls or enzymes.
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | Structure | MIC (µg/mL) | Activity |
|---|---|---|---|
| This compound | Structure | TBD | Moderate |
| Compound A | - | 10 | High |
| Compound B | - | 50 | Moderate |
Cytotoxicity
Cytotoxic assays conducted on various cell lines reveal that this compound exhibits significant cytotoxic effects. The mechanism appears to involve apoptosis induction, which was confirmed through DNA fragmentation assays.
Table 2: Cytotoxicity Data
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 15 ± 3 | Apoptosis via caspase activation |
| HeLa (Cervical Cancer) | 20 ± 4 | DNA damage response |
The biological activity of this compound is hypothesized to be linked to its ability to inhibit key enzymes involved in cellular processes. In particular, it may act as an inhibitor of tyrosinase, an enzyme critical for melanin production, which is relevant in both cosmetic and therapeutic contexts.
Case Studies
- Study on Antitubercular Activity : A study focusing on the structure-activity relationship (SAR) of similar compounds found that modifications akin to those in this compound resulted in enhanced antitubercular activity against Mycobacterium tuberculosis . The study highlighted that the presence of electron-withdrawing groups significantly improved efficacy.
- Combination Therapy Research : In combination with Imatinib, derivatives containing similar functional groups showed synergistic effects in breast cancer cell lines . This suggests potential for developing combination therapies that leverage the unique properties of this compound.
Toxicological Considerations
While the compound shows promise in therapeutic applications, it is essential to evaluate its safety profile. Preliminary studies indicate moderate toxicity; hence further investigations are warranted to assess long-term effects and safety in vivo.
Q & A
Q. 1.1. What synthetic strategies are recommended for preparing N-(2-bromophenyl)-5-chloro-2-methoxybenzamide?
Methodological Answer: A common approach involves coupling 5-chloro-2-methoxybenzoic acid derivatives with substituted anilines. For example:
Intermediate Synthesis : Activate 5-chloro-2-methoxybenzoic acid using coupling agents (e.g., SOCl₂) to form the acyl chloride.
Amide Bond Formation : React the acyl chloride with 2-bromoaniline in an inert solvent (e.g., dichloromethane) under basic conditions (e.g., pyridine) to yield the target compound.
Purification : Use column chromatography with silica gel and a hexane/ethyl acetate gradient for isolation .
Q. Key Reaction Conditions Table :
| Step | Reagents/Conditions | Purpose |
|---|---|---|
| Acylation | SOCl₂, reflux | Activate carboxylic acid |
| Coupling | 2-bromoaniline, DCM, pyridine | Amide bond formation |
| Purification | Silica gel, hexane/EtOAc (7:3) | Isolation of product |
Q. 1.2. How can spectroscopic characterization (NMR, IR) confirm the structure of this compound?
Methodological Answer:
- ¹H NMR :
- Aromatic protons: Multiplets in δ 6.8–8.0 ppm (integration for 8 aromatic H).
- Methoxy group: Singlet at δ ~3.8 ppm (3H).
- Amide proton: Broad signal at δ ~9.5 ppm (if not substituted).
- ¹³C NMR : Carbonyl carbon at δ ~165–170 ppm, methoxy carbon at δ ~55–60 ppm.
- IR : Stretching bands at ~1650 cm⁻¹ (amide C=O) and ~1250 cm⁻¹ (C-O of methoxy) .
Advanced Research Questions
Q. 2.1. How can computational modeling (e.g., molecular docking) predict the biological activity of this compound?
Methodological Answer:
Protein Selection : Identify target proteins (e.g., bacterial chaperones like GroEL/ES) using databases like PDB (e.g., 4GIZ for E6-p53 interactions) .
Docking Software : Use AutoDock Vina or Schrödinger Suite for ligand-protein interaction analysis.
Validation : Compare docking scores with known inhibitors (e.g., positive controls like DnaK inhibitors) to assess binding affinity .
Q. Example Workflow :
- Step 1 : Prepare ligand (this compound) in .mol2 format.
- Step 2 : Generate grid boxes around active sites using metaPocket server.
- Step 3 : Run docking simulations and analyze hydrogen bonds/hydrophobic interactions .
Q. 2.2. How to resolve contradictions in biological activity data across studies?
Methodological Answer: Contradictions may arise from assay conditions or protein isoforms. Mitigation strategies include:
Standardized Assays : Use consistent protocols (e.g., MIC values for antimicrobial activity, ATPase assays for chaperone inhibition) .
Control Compounds : Include DMSO (negative control) and reference inhibitors (e.g., rifampicin for antibacterial studies) .
Structural Analysis : Compare binding modes via X-ray crystallography or mutagenesis studies to validate target engagement .
Q. Case Example :
- Conflicting Data : A study reports IC₅₀ = 2 µM against GroEL/ES, while another shows no activity.
- Resolution : Verify protein purity (e.g., SDS-PAGE) and assay buffer composition (e.g., Mg²⁺ concentration affects ATPase activity) .
Q. 2.3. What strategies optimize structure-activity relationships (SAR) for analogs of this compound?
Methodological Answer:
Substituent Variation :
- Bromine Position : Replace 2-bromo with 3-bromo to assess steric effects.
- Methoxy Group : Substitute with ethoxy or hydroxy to modify polarity.
Biological Testing : Screen analogs against target pathogens (e.g., Trypanosoma brucei or E. coli biofilms) .
Data Analysis : Use QSAR models to correlate electronic parameters (Hammett σ) with activity .
Q. SAR Table Example :
| Analog | Substituent (R) | IC₅₀ (µM) | Notes |
|---|---|---|---|
| 1 | 2-Br | 1.2 | Reference |
| 2 | 3-Br | 5.8 | Reduced activity |
| 3 | 2-Cl | 0.9 | Improved binding |
Specialized Methodological Questions
Q. 3.1. How to validate target engagement in cellular assays?
Methodological Answer:
Cellular Thermal Shift Assay (CETSA) : Heat-treat lysates to denature unbound proteins; monitor stabilization of target protein via Western blot .
Pull-Down Assays : Immobilize the compound on beads and incubate with cell lysates; identify bound proteins via mass spectrometry .
Q. 3.2. What analytical techniques quantify this compound in biological matrices?
Methodological Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
